![molecular formula C16H20N2OS B276795 N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B276795.png)
N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide, commonly known as DMAT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAT is a thienylbenzamide derivative that has been found to inhibit multiple protein kinases, making it a promising candidate for cancer therapy.
Mécanisme D'action
DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting kinase activity. DMAT has been found to be a potent inhibitor of JAK2, FLT3, and RET, which are all implicated in the development of cancer.
Biochemical and Physiological Effects
DMAT has been found to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, DMAT has been found to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus. DMAT has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMAT is a potent inhibitor of multiple protein kinases, making it a valuable tool for studying the role of these kinases in various biological processes. However, DMAT has also been found to have off-target effects, which can complicate the interpretation of experimental results. In addition, DMAT is a small molecule inhibitor, which can limit its effectiveness in certain experimental systems.
Orientations Futures
There are many potential directions for future research on DMAT. One area of interest is the development of DMAT analogs with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to DMAT treatment in cancer patients. Additionally, the potential use of DMAT in combination with other cancer therapies is an area of active investigation. Finally, the role of DMAT in the treatment of inflammatory diseases and viral infections is an area of potential future research.
Méthodes De Synthèse
The synthesis of DMAT involves the reaction of 3-(dimethylamino)methyl-4,5-dimethylthiophene-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain DMAT in high purity.
Applications De Recherche Scientifique
DMAT has been extensively studied for its potential therapeutic applications. It has been found to inhibit multiple protein kinases, including JAK2, FLT3, and RET, making it a promising candidate for cancer therapy. DMAT has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus.
Propriétés
Formule moléculaire |
C16H20N2OS |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-[3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C16H20N2OS/c1-11-12(2)20-16(14(11)10-18(3)4)17-15(19)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,17,19) |
Clé InChI |
QPOYSNKDKSRNOC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



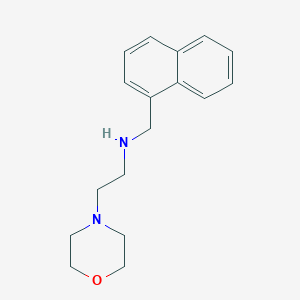
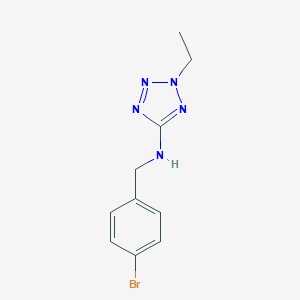
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)
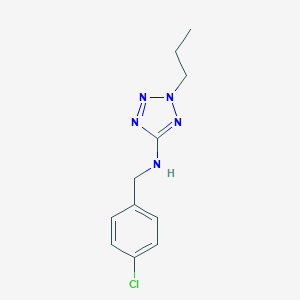
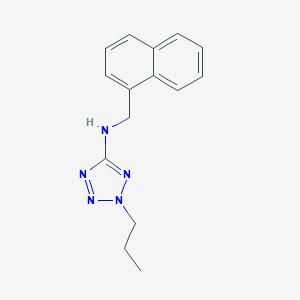
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)
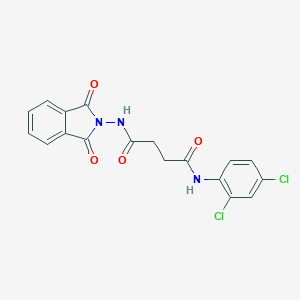
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)
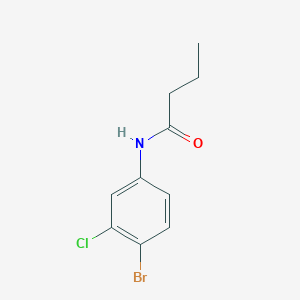
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B276738.png)
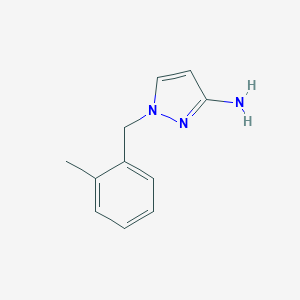
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B276741.png)